molecular formula C3H3Br B043270 Propargyl bromide CAS No. 106-96-7

Propargyl bromide

Cat. No. B043270
CAS RN: 106-96-7
M. Wt: 118.96 g/mol
InChI Key: YORCIIVHUBAYBQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Propargyl bromide can be synthesized through several methods, including the reaction of propargyl alcohol with hydrobromic acid or through the substitution reactions involving propargyl derivatives. The reaction conditions vary, aiming to optimize yield and purity. For instance, the reaction between pyridine and propargyl bromide under mild conditions produces poly(propargyl pyridinium bromide), a conjugated polyelectrolyte with notable fluorescence enhancements upon interaction with specific anions or upon heating, indicating the functional versatility of propargyl bromide derivatives (Zhou, Gao, & Chen, 2012).

Molecular Structure Analysis

The molecular ion of propargyl bromide has been investigated using techniques such as mass-analyzed ion kinetic energy spectrometry (MIKES), revealing insights into its photodissociation dynamics. These studies highlight the anisotropic dissociation in the repulsive excited electronic states and the statistical dissociation in the ground electronic state, contributing to a deeper understanding of its molecular structure and behavior under different energy states (Kim, Choe, & Kim, 2000).

Chemical Reactions and Properties

Propargyl bromide participates in various chemical reactions, such as the hydroboration with dialkylboranes, leading to regioselective formation of bromopropenyl dialkylboranes and subsequent transformation into allylic boron species. These reactions are foundational in synthesizing complex organic molecules, demonstrating propargyl bromide's versatility as a reagent (Lombardo, Morganti, & Trombini, 2000).

Physical Properties Analysis

Propargyl bromide's physical properties, such as volatility, adsorption, and degradation in soil, are crucial for its application as a soil fumigant and for understanding its environmental impact. Its behavior in different soils and under various conditions has been thoroughly evaluated, providing valuable data for its safe and effective use (Yates & Gan, 1998).

Chemical Properties Analysis

The chemical properties of propargyl bromide, including its reactivity with different reagents and conditions, have been extensively studied. For instance, its reaction with aldehydes in the presence of metallic tin produces homopropargylalcohols and homoallenylalcohols, showcasing its utility in synthesizing a wide range of organic compounds with diverse functionalities (Wu, Huang, & Gao, 1990).

Scientific Research Applications

  • Catalytic Applications : Propargyl bromide is used as a catalyst in chemical synthesis. For instance, Indium(III) bromide catalyzes the propargylation of heteroaromatic systems using α-aryl-substituted propargyl alcohols, which results in high yields and regioselectivity for synthesizing propargylated heterocycles (Yadav et al., 2007).

  • Agricultural Applications : Propargyl bromide shows potential in agriculture for controlling barnyardgrass and Fusarium oxysporum in soils. However, its effectiveness varies due to rapid degradation and high adsorption (Ma et al., 2001). It has been identified as a promising alternative soil fumigant with a short degradation time, posing minimal environmental risks (Yates & Gan, 1998), and is effective in controlling soil-borne pests and weeds at lower rates than traditional fumigants in the California cut flower and bulb industry (Zasada et al., 2007).

  • Fluorescence Applications : Poly(propargyl pyridinium bromide) exhibits strong fluorescence emissions, making it promising for fluorescence-based applications after enhancements by anions and heating (Zhou et al., 2012).

  • Chemical Reactions and Intermediates : Propargyl bromide reacts with various compounds and can form intermediates in chemical reactions. For example, it reacts with aldehydes at room temperature in aqueous media to yield homopropargylic alcohols, influenced by the presence of metallic zinc (Yavari & Riazi-Kermani, 1995). Also, the propargyl-allenylindium system produces transient organoindium intermediates with solvent and methyl substitution influencing the reaction process (Miao et al., 2004).

  • Photodissociation Dynamics : Propargyl bromide's molecular ion undergoes anisotropic dissociation in repulsive excited electronic states at various wavelengths, with statistical dissociation observed under certain conditions (Kim et al., 2000). Additionally, its photodissociation and photoionization dynamics have been studied, revealing various reaction paths and product kinetic energies (Fan & Pratt, 2006).

  • Environmental Considerations : The degradation of propargyl bromide in soil is influenced by factors such as soil moisture, with irrigation management impacting its efficiency for pest control (Allaire et al., 2005). Soil organic matter content also influences its degradation, but repeated application does not increase the degradation rate (Papiernik et al., 2002).

  • Safety Considerations : Propargyl bromide, along with propargyl halides and allene, poses potential hazards in storage, use, and transportation, but these risks can be mitigated by dilution with toluene (Forshey et al., 1969).

Safety And Hazards

Propargyl bromide is a lachrymator and an alkylating agent . It is highly flammable, toxic if swallowed, and causes severe skin burns and eye damage . It is suspected of damaging fertility or the unborn child . It may cause respiratory irritation and may cause drowsiness or dizziness .

Future Directions

The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . The last decade has witnessed remarkable progress in both the synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates . This suggests that propargyl bromide will continue to play a significant role in organic synthesis in the future .

properties

IUPAC Name

3-bromoprop-1-yne
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InChI

InChI=1S/C3H3Br/c1-2-3-4/h1H,3H2
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InChI Key

YORCIIVHUBAYBQ-UHFFFAOYSA-N
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Canonical SMILES

C#CCBr
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Molecular Formula

C3H3Br
Record name 3-BROMOPROPYNE
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DSSTOX Substance ID

DTXSID3042340
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Molecular Weight

118.96 g/mol
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Physical Description

3-bromopropyne appears as a colorless to light yellow liquid substance with a sharp odor. Flash point 65 °F. Denser than water and insoluble in water. Vapors are heavier than air. May be irritating to skin and eyes. Used to make other chemicals. It may decompose explosively with mild shock., Colorless liquid with a pungent odor; [NJ-HSFS]
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Boiling Point

190 to 194 °F at 760 mmHg (EPA, 1998), 89 °C
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Flash Point

50 °F (EPA, 1998), 50 °F, 10.0 °C (closed cup); 18.0 °C (open cup)
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Solubility

Soluble in ethanol, ether, benzene, carbon tetrachloride, and chloroform, In water, 1.49X10+4 mg/L at 25 °C
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Density

1.564 to 1.57 (EPA, 1998), 1.579 g/cu cm at 19 °C
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Vapor Density

4.1 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 6.87 (Air = 1)
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Vapor Pressure

108.0 [mmHg]
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Product Name

Propargyl bromide

Color/Form

Liquid, Colorless, crystalline

CAS RN

106-96-7
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Melting Point

-77.9 °F (EPA, 1998)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
17,800
Citations
H Zaugg, L Swett, G Stone - The Journal of Organic Chemistry, 1958 - ACS Publications
When an attempt to alkylate phenothiazine with propargyl bromide failed using the customary con-ditions of sodamide in xylene, the procedure was changed to one using sodium …
Number of citations: 62 pubs.acs.org
C Zhou, Y Gao, D Chen - The Journal of Physical Chemistry B, 2012 - ACS Publications
… (4-vinylpyridine) with propargyl bromide in DMF resulted in core–… reaction between pyridine and propargyl bromide to form poly(… In the present study, we selected the propargyl bromide/…
Number of citations: 26 pubs.acs.org
RD Kern, H Chen, JH Kiefer, PS Mudipalli - Combustion and flame, 1995 - Elsevier
… Depiction of the isomerization and decomposition pathways for propargyl bromide, propyne and allene. X denotes H (in the case of allene and propyne) or Br (in the case of C3H~Br) in …
Number of citations: 58 www.sciencedirect.com
T Batool, N Rasool, Y Gull, M Noreen, FH Nasim… - PLoS …, 2014 - journals.plos.org
… We reported the reaction of phenol and propargyl bromide … (0.535 mmol) was reacted with propargyl bromide (1.2 eq.) in THF … for 2 hour then adding propargyl bromide (1.3 eq.) to the …
Number of citations: 25 journals.plos.org
SK Papiernik, J Gan, SR Yates - 2000 - Wiley Online Library
The degradation of methyl bromide (MB) and propargyl bromide (PB) was investigated in soil and water to obtain information on the mechanism of degradation. It has been suggested …
Number of citations: 26 acsess.onlinelibrary.wiley.com
WC Lee, JE Sohn, YS Gal, SK Choi - Bulletin of the Korean …, 1988 - koreascience.kr
… 1'2 To date, the polymerization of propargyl bromide (PB) and propargyl chloride (PC) was attempted by the following catalysts: PdCM’7-rays4, Nil2 (Ph:! P) 20, NiBr2 (Ph3P) 2'\W (CO) 6…
Number of citations: 18 koreascience.kr
RS Dungan, AM Ibekwe, SR Yates - FEMS Microbiology …, 2003 - academic.oup.com
In this study we investigated the response of microbial communities in unamended and manure-amended soil treated with the fumigants propargyl bromide (PBr) and 1,3-…
Number of citations: 124 academic.oup.com
SM Mahalingam, IS Aidhen - The Journal of Organic Chemistry, 2006 - ACS Publications
… 4a−g have been prepared in excellent yields following a new protocol wherein α-aminonitriles 1a−g as the aryl acyl anion equivalents readily react with propargyl bromide as the α-…
Number of citations: 16 pubs.acs.org
KR Kopecky, S Grover - Canadian Journal of Chemistry, 1969 - cdnsciencepub.com
… from the free radical hydrobromination of propargyl bromide is formed from bromoallene after a prior isomerization of the propargyl bromide to bromoallene under the reaction conditions…
Number of citations: 10 cdnsciencepub.com
DY Kim, JC Choe, MS Kim - The Journal of Chemical Physics, 2000 - pubs.aip.org
Photodissociation of the propargyl bromide molecular ion has been investigated using mass-analyzed ion kinetic energy spectrometry (MIKES). The MIKE spectra for the bromine loss …
Number of citations: 17 pubs.aip.org

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